molecular formula C22H22ClN3O3 B4080632 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B4080632
M. Wt: 411.9 g/mol
InChI Key: CCXBZSFTMCDMEM-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a chlorophenyl group, and a tetrahydrofuran moiety, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a nucleophilic substitution reaction, where tetrahydrofuran-2-ylmethylamine reacts with the intermediate compound.

    Final Amidation: The final step involves amidation, where the intermediate is reacted with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid and 4-chlorophenylhydrazine share the chlorophenyl group.

    Phthalazinone derivatives: Compounds like phthalazinone and its derivatives share the phthalazinone core.

    Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-2-ylmethanol share the tetrahydrofuran moiety.

Uniqueness

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-16-9-7-15(8-10-16)21-18-5-1-2-6-19(18)22(28)26(25-21)12-11-20(27)24-14-17-4-3-13-29-17/h1-2,5-10,17H,3-4,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXBZSFTMCDMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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